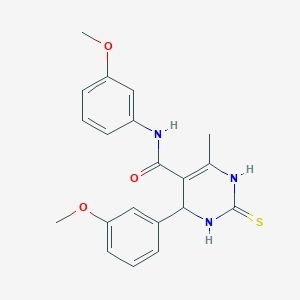![molecular formula C22H18ClN3O2S2 B295367 N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用机制
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a selective inhibitor of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell growth and survival. This compound works by binding to the ATP-binding site of the mTOR kinase, which inhibits its activity and prevents downstream signaling through the PI3K/Akt/mTOR pathway. N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has also been shown to inhibit the activity of the MAPK/ERK pathway, which is another key signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for use in laboratory experiments. This compound is highly selective for the PI3K/Akt/mTOR pathway, which makes it a useful tool for studying the role of this pathway in cancer cell growth and survival. N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is also relatively easy to synthesize and has good stability in vitro. However, there are also some limitations to the use of N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide in laboratory experiments. This compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has not been extensively studied in non-cancer cell types, which limits its potential applications in other areas of research.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of new formulations or delivery methods that could improve the solubility and bioavailability of this compound. Another area of interest is the exploration of N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide's potential applications in other areas of research beyond cancer, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, there is ongoing research to identify new targets for N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide and to understand the mechanisms by which this compound exerts its effects on cancer cells.
合成方法
The synthesis of N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form N-(4-chlorophenyl)-2-bromoacetamide, which is then treated with potassium thioacetate to yield N-(4-chlorophenyl)-2-(methylthio)acetamide. This compound is then reacted with 5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine to form N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide.
科学研究应用
N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is believed to work by inhibiting the activity of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
属性
分子式 |
C22H18ClN3O2S2 |
|---|---|
分子量 |
456 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-14(2)30-20-19(13)21(28)26(17-6-4-3-5-7-17)22(25-20)29-12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27) |
InChI 键 |
NUWLJHDNOMDTRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)



![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




